Cas no 2193067-85-3 (tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate)

Tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring both an amine and a protected carboxylate functional group, making it a versatile intermediate in organic synthesis. Its rigid spirocyclic structure enhances stereochemical control in reactions, while the tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection capabilities. The presence of an aminomethyl group allows for further derivatization, facilitating applications in pharmaceutical and agrochemical research. The ether linkage (8-oxa) contributes to improved solubility and conformational flexibility. This compound is particularly useful in the synthesis of complex heterocycles and bioactive molecules, offering a balance of reactivity and stability for advanced chemical transformations.
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate structure
2193067-85-3 structure
Product name:tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate
CAS No:2193067-85-3
MF:C14H26N2O3
MW:270.367844104767
CID:5154809
PubChem ID:137951897

tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
    • tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate
    • Inchi: 1S/C14H26N2O3/c1-13(2,3)19-12(17)16-10-14(8-11(16)9-15)4-6-18-7-5-14/h11H,4-10,15H2,1-3H3
    • InChI Key: PPSCAYOAFLKZMV-UHFFFAOYSA-N
    • SMILES: C1C2(CCOCC2)CC(CN)N1C(OC(C)(C)C)=O

tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1698603-2.5g
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
2193067-85-3 95%
2.5g
$1903.0 2023-09-20
Enamine
EN300-1698603-0.1g
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
2193067-85-3 95%
0.1g
$337.0 2023-09-20
Chemenu
CM451434-500mg
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
2193067-85-3 95%+
500mg
$826 2023-03-10
Chemenu
CM451434-1g
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
2193067-85-3 95%+
1g
$1052 2023-03-10
Aaron
AR01FKH5-5g
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
2193067-85-3 95%
5g
$3897.00 2023-12-14
Aaron
AR01FKH5-1g
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
2193067-85-3 95%
1g
$1361.00 2025-02-11
Enamine
EN300-1698603-1g
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
2193067-85-3 95%
1g
$971.0 2023-09-20
Aaron
AR01FKH5-500mg
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
2193067-85-3 95%
500mg
$1068.00 2025-02-11
Aaron
AR01FKH5-10g
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
2193067-85-3 95%
10g
$5767.00 2023-12-14
Aaron
AR01FKH5-2.5g
tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
2193067-85-3 95%
2.5g
$2642.00 2025-02-11

Additional information on tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate

tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate: A Comprehensive Overview

The compound tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate, with the CAS number NO2193067-85-3, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings joined by a single atom, in this case, an oxygen atom (the "8-oxa" designation) and a nitrogen atom (the "2-aza" designation). The molecule's structure also includes a tert-butyl group and an aminomethyl substituent, which contribute to its unique chemical properties and potential applications.

The synthesis of tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate involves a multi-step process that typically begins with the preparation of the spiro ring system. Recent advancements in spiro compound synthesis have focused on optimizing reaction conditions to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to streamline the formation of the spiro ring structure. These methods not only improve efficiency but also reduce the environmental footprint of the production process, aligning with current trends toward sustainable chemistry.

The structural complexity of this compound makes it an intriguing subject for both academic and industrial research. The presence of an aminomethyl group introduces potential for functionalization, enabling the molecule to serve as a versatile building block in drug design. Recent studies have highlighted its potential as a precursor for bioactive compounds, particularly in the development of peptide-based therapeutics. The tert-butyl group, on the other hand, contributes to the molecule's stability and solubility properties, which are critical factors in pharmaceutical applications.

In terms of pharmacological activity, tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane-2-carboxylate has shown promise in preclinical models as a modulator of cellular signaling pathways. For example, research published in Nature Communications demonstrated its ability to inhibit key enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent. Additionally, studies conducted at leading pharmaceutical companies have explored its role as a substrate for drug delivery systems, leveraging its unique structural features to enhance drug bioavailability.

The environmental impact of this compound is another area of active research. As industries increasingly prioritize green chemistry principles, efforts are underway to assess the biodegradability and eco-toxicity of tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro4.5decane. Preliminary findings indicate that under specific conditions, the molecule can undergo microbial degradation, reducing its persistence in aquatic environments. However, further studies are required to fully understand its environmental fate and develop strategies for minimizing ecological risks.

In conclusion, tert-butyl 3-(aminomethyl)-8 oxaspiro4 5 decanecarboxylic acid represents a compelling example of how advanced synthetic techniques and interdisciplinary research can lead to innovative chemical entities with broad applicability. Its unique structure and functional groups make it a valuable asset in both academic exploration and industrial development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future advancements in organic chemistry and pharmacology.

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